Amiodarone-d10hydrochloride
Description
Amiodarone-d10 hydrochloride is a deuterium-labeled analog of amiodarone hydrochloride, a class III antiarrhythmic agent. This stable isotope-labeled compound (CAS: 1261393-77-4) is primarily used in pharmacological research as an internal standard for quantitative analysis via mass spectrometry. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl, with a molecular weight of 656.37 g/mol . Amiodarone-d10 hydrochloride retains the core pharmacological activity of its parent compound, including inhibition of ATP-sensitive potassium channels (IC₅₀: 19.1 μM for amiodarone) and modulation of voltage-gated sodium channels . It is characterized by a purity >98% and is available in research-grade quantities (1–50 mg) .
Properties
Molecular Formula |
C25H30ClI2NO3 |
|---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |
InChI Key |
ITPDYQOUSLNIHG-XYDKDKLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amiodarone-d10 hydrochloride involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated benzofuran and proceed with the standard synthetic route for amiodarone, which includes multiple steps such as halogenation, etherification, and amination .
Industrial Production Methods
Industrial production of amiodarone-d10 hydrochloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
Amiodarone-d10 hydrochloride undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| H₂O₂ | Acidic/neutral medium | Hydroxylated derivatives (e.g., -OH) |
| KMnO₄ | Alkaline medium | Ketone or carboxylic acid derivatives |
Example :
-
Oxidation of the benzofuran moiety produces hydroxylated intermediates, critical for metabolite studies.
Reduction Reactions
Reductive pathways are employed to modify functional groups:
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| NaBH₄ | EtOH, RT | Alcohols (deuterated) |
| LiAlH₄ | Dry ether | Amines (deuterated) |
Application :
-
Reduction of ketone groups generates deuterated alcohols for isotopic tracing.
Substitution Reactions
Halogenation and nucleophilic substitutions are prominent :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Electrophilic Iodination | I₂, Cs₂CO₃, ethanol, reflux | 3,5-Diiodo derivatives |
| Nucleophilic Substitution | NaN₃, DMF, 60°C | Azide-functionalized analogs |
Note :
Metabolic Reactions
In biological systems, Amiodarone-d10 hydrochloride undergoes phase I and II metabolism :
| Phase | Enzymes/Pathways | Major Metabolites |
|---|---|---|
| I | CYP3A4-mediated oxidation | Desethylamiodarone-d10 (DEA-d10) |
| II | Glucuronidation (UGT enzymes) | Glucuronide conjugates |
Key Findings :
-
DEA-d10 retains pharmacological activity and contributes to long tissue retention (half-life: 25–100 days) .
-
Deuterium labeling slows metabolic degradation, enhancing pharmacokinetic studies.
Stability and Degradation
Under extreme conditions, degradation occurs via:
-
Hydrolysis : Acidic/basic conditions cleave the ether linkage.
-
Thermal Decomposition : >200°C leads to iodine release and benzofuran breakdown.
Scientific Research Applications
Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in mass spectrometry to study the metabolism of amiodarone.
Biology: Researchers use it to investigate the biological pathways involved in the metabolism and action of amiodarone.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of amiodarone, aiding in the development of safer and more effective antiarrhythmic therapies.
Mechanism of Action
Amiodarone-d10 hydrochloride exerts its effects by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits properties of other antiarrhythmic classes, including sodium channel blockade, beta-adrenergic blockade, and calcium channel blockade. These combined effects contribute to its efficacy in treating various types of cardiac arrhythmias .
Comparison with Similar Compounds
Research Findings and Limitations
- Efficacy in Arrhythmia Models: Amiodarone-d10 demonstrates equivalent ion channel blockade to the parent compound in vitro but lacks in vivo efficacy data due to its non-therapeutic design .
- Cost and Accessibility: Deuterated compounds are 10–20× more expensive than non-deuterated versions (e.g., amiodarone-d10 at ~$500/mg vs. amiodarone HCl at \sim$50/mg), limiting their use to well-funded laboratories .
Biological Activity
Amiodarone-d10 hydrochloride is a deuterated form of amiodarone, a well-known class III antiarrhythmic drug. This compound exhibits significant biological activity, particularly in the modulation of ion channels in cardiac cells, which is crucial for its therapeutic effects.
Target of Action
Amiodarone-d10 primarily targets the ATP-sensitive potassium channel , influencing cardiac action potentials and arrhythmias.
Mode of Action
As a class III antiarrhythmic agent, it prolongs the action potential duration (APD) by inhibiting potassium currents during the repolarization phase of the cardiac cycle. This mechanism helps to stabilize heart rhythms and prevent arrhythmias.
Pharmacokinetics
The pharmacokinetics of amiodarone-d10 are complex, characterized by extensive tissue accumulation and a long half-life (50-60 days). This prolonged presence in the body can lead to variable effects on cardiac excitability and conductivity.
Amiodarone-d10 hydrochloride impacts various biochemical pathways:
- Ion Channel Modulation : It blocks sodium (Na+), calcium (Ca2+), and potassium (K+) channels, which affects both depolarization and repolarization phases of cardiac action potentials.
- Cellular Effects : In cardiac cells, this compound influences cellular functions by altering ion fluxes, which can lead to changes in contractility and excitability.
Research Applications
Amiodarone-d10 hydrochloride has several applications in scientific research:
- Pharmacokinetic Studies : The deuterium labeling allows for precise tracking of drug metabolism and distribution.
- Metabolic Pathway Analysis : It aids in understanding metabolic pathways and identifying metabolites formed during drug metabolism.
- Drug Interaction Studies : Researchers utilize it to investigate interactions with other drugs, providing insights into potential drug-drug interactions.
Case Studies
A notable case study highlighted the adverse effects associated with amiodarone treatment. A 73-year-old female patient developed multi-organ toxicity after chronic administration of amiodarone. Symptoms included gastrointestinal distress and abnormal liver and thyroid function tests. Imaging revealed lung and liver changes indicative of amiodarone toxicity. After discontinuing amiodarone, her symptoms improved significantly, demonstrating the importance of monitoring for potential side effects during treatment .
Stability and Degradation Studies
Stability studies have shown that amiodarone hydrochloride can degrade under various conditions. For instance:
- Exposure to acidic or alkaline conditions resulted in over 20% degradation.
- The formation of impurities was noted when subjected to heat or humidity.
These findings underscore the importance of stability testing for ensuring the efficacy and safety of pharmaceutical formulations containing amiodarone .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Ion Channel Blocking | Inhibits Na+, Ca2+, and K+ channels; stabilizes cardiac action potentials |
| Antiarrhythmic Properties | Prolongs APD; reduces frequency of arrhythmias |
| Tissue Accumulation | Long half-life leading to prolonged effects; potential for toxicity |
| Research Applications | Used in pharmacokinetic studies, metabolic pathway analysis, drug interaction studies |
Q & A
Q. How should researchers design studies to evaluate the pro-arrhythmic risks of Amiodarone-d10 in preclinical models?
- Methodological Answer :
- In Vivo Models : Use Langendorff-perfused hearts or telemetry-instrumented animals for ECG monitoring (QT interval prolongation).
- In Silico : Apply cardiac action potential models (e.g., O’Hara-Rudy dynamic) to simulate hERG blockade.
- Biomarkers : Measure serum thyroid hormone levels (T3/T4) to assess off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
